molecular formula C7H14N4O B13647462 1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol

1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol

Cat. No.: B13647462
M. Wt: 170.21 g/mol
InChI Key: XQUJTHVQLNVLJV-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol is a chemical compound of interest in medicinal and agricultural chemistry research. It features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding . The structure combines this heterocycle with an aminomethyl functional group and a butan-2-ol chain, making it a versatile building block for chemical synthesis. Researchers can utilize this compound in the design and development of novel molecules, particularly for creating potential antifungal agents . The 1,2,3-triazole moiety can serve as a bioisostere for amide bonds, while the pendant aminomethyl group offers a handle for further derivatization via amide bond formation or reductive amination. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-[4-(aminomethyl)triazol-1-yl]butan-2-ol

InChI

InChI=1S/C7H14N4O/c1-2-7(12)5-11-4-6(3-8)9-10-11/h4,7,12H,2-3,5,8H2,1H3

InChI Key

XQUJTHVQLNVLJV-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=C(N=N1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Aminomethyl Group: This step involves the reaction of the triazole with formaldehyde and a suitable amine under reductive amination conditions.

    Attachment of the Butanol Moiety: The final step involves the alkylation of the triazole derivative with a butanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound contains a 1,2,3-triazole ring, known for its stability and versatile reactivity . The aminomethyl group (CNH2CNH_2) allows for further functionalization and incorporation into larger molecular structures. The butan-2-ol moiety introduces a hydroxyl group, which can participate in hydrogen bonding and other interactions . The SMILES notation for this compound is CCC(O)Cn1cc(CN)nn1 .

Potential Applications

  • Medicinal Chemistry
    • Mannich Bases: The aminomethyl group can be utilized in Mannich reactions, which are crucial in medicinal chemistry for introducing aminomethyl functions into various substrates . Mannich bases have demonstrated anticancer, cytotoxic, antibacterial, antifungal, antimycobacterial, antimalarial, and antiviral activities .
    • Drug Delivery: Aminomethylation can enhance drug delivery by increasing the hydrophilic properties of drugs . The introduction of a polar function can improve the drug's solubility and bioavailability .
  • Material Science
    • Corrosion Inhibition: Triazole derivatives are known for their effectiveness as corrosion inhibitors . These compounds can adsorb onto metal surfaces, forming a protective layer that prevents corrosion .
    • Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in polymer synthesis, potentially modifying the properties of polymers .
  • Other Applications
    • Analytical Reagents: Mannich bases are used as analytical reagents .
    • Additives: They can also be employed as additives in various industrial applications, such as in the petroleum industry, water treatment, cosmetics, and dyes .

Related Compounds and Research

  • 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride: This is a related compound with the molecular formula C7H16Cl2N4OC_7H_{16}Cl_2N_4O and a molecular weight of 243.14 g/mol . It is listed with a PubChem CID of 126805392 and has applications in chemical research .
  • 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol: Another related compound, with the molecular formula C6H12N4OC_6H_{12}N_4O and a molecular weight of 156.19 g/mol .

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their function. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butanol moiety can increase the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol, we compare it with structurally related triazole derivatives described in the literature. Key compounds include 16 and 17 from Molecules (2013) , which exhibit distinct substituents and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituent Backbone Structure Key Functional Groups Synthesis Method
1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol 4-aminomethyl Butanol chain -OH, -NH2 Likely CuAAC
Compound 16 4-((heptadecafluoroundecanamido)methyl) Pyranose-linked fluorinated chain -F (fluorinated), -OAc (acetyl) Multi-step CuAAC
Compound 17 4-(amide-linked undecanamide) Pyranose-linked amide chain -CONH2, -OH Hydrolysis/CuAAC

Key Observations :

Structural Diversity: The target compound features a simple butanol backbone, whereas Compounds 16 and 17 incorporate complex pyranose (sugar) backbones with fluorinated or amide side chains. The fluorinated chain in Compound 16 likely enhances lipophilicity, while the aminomethyl group in the target compound may improve water solubility . The hydroxyl group in the target compound contrasts with the acetylated (Compound 16) and amide (Compound 17) functionalities, suggesting differences in hydrogen-bonding capacity and metabolic stability.

Synthetic Routes :

  • All three compounds utilize triazole formation via click chemistry, but Compounds 16 and 17 require additional steps for fluorination and glycosylation, which may reduce overall yield compared to the simpler target compound .

Physicochemical Properties: The fluorinated chain in Compound 16 introduces high thermal and chemical stability, whereas the aminomethyl group in the target compound could enhance solubility in polar solvents. Compound 17’s amide linkage may confer rigidity and protease resistance .

Functional Implications :

  • Applications : Fluorinated compounds (e.g., Compound 16) are often used in materials science for their inertness, whereas the target compound’s -NH2 and -OH groups make it a candidate for drug derivatization or polymer synthesis.

Research Findings and Limitations

This limits direct comparison of conformational features.

Click Chemistry Universality : The reliance on CuAAC for triazole synthesis () is consistent across these compounds, but variations in catalysts or reaction conditions (e.g., solvent, temperature) may influence regioselectivity and purity.

Biological Activity

1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol, also known as 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.

The molecular formula of 1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol is C7H16Cl2N4O with a molecular weight of 243.13 g/mol. It has two hydrochloride groups and is typically stored at room temperature. The compound's structure includes a triazole ring which is significant in its biological activity.

PropertyValue
Molecular FormulaC7H16Cl2N4O
Molecular Weight243.13 g/mol
CAS Number2089255-38-7
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of 1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol involves multi-step reactions typically starting from simple precursors that undergo functionalization to introduce the triazole moiety. The synthesis pathway often includes the formation of the triazole ring via azide and alkyne coupling reactions.

Antitumor Activity

Research indicates that compounds containing triazole rings exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of triazole can inhibit the proliferation of various cancer cell lines. For instance, studies on related compounds have shown IC50 values in the low micromolar range against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines .

Case Study:
A study synthesized a series of triazole derivatives and evaluated their anticancer activities using MTT assays. The results indicated that certain compounds exhibited potent antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. Research has shown that they can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.

Case Study:
In a study assessing antimicrobial activities, several triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli .

The biological activity of 1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the aminomethyl group enhances its interaction with biological macromolecules.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)butan-2-ol with high purity?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry, to construct the 1,2,3-triazole core. Key steps include:

  • Precursor preparation : Reacting a propargylamine derivative with a suitably functionalized azide (e.g., 2-azido-2-methylpropanoic acid derivatives).
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents (DMF, water) at 20–60°C for 1–12 hours to ensure regioselective 1,4-substitution .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the triazole ring (δ 7.5–8.5 ppm for triazole protons) and alcohol/aminomethyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural determination, refinement using programs like SHELXL ensures precise bond-length and angle analysis .

Advanced: How can stereochemical variations in the butan-2-ol moiety influence biological activity?

  • Crystallographic studies : Resolve enantiomeric forms using SHELXL to correlate absolute configuration with activity .
  • Docking simulations : Compare binding affinities of R- and S-enantiomers with target proteins (e.g., fungal CYP51 for antifungal activity) .
  • Synthetic modulation : Prepare diastereomers via chiral auxiliaries or asymmetric catalysis and evaluate activity differences .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., microplate spectrophotometry) with cell-based viability tests to rule out false positives .
  • Metabolic stability studies : Use liver microsomes to assess whether discrepancies arise from differential metabolism in vitro vs. in vivo .
  • Crystallographic docking : Validate target engagement by co-crystallizing the compound with putative biological targets (e.g., fungal lanosterol demethylase) .

Basic: What computational approaches predict the compound’s interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in active sites (e.g., triazole interactions with heme iron in CYP enzymes) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories to assess conformational flexibility .
  • QSAR models : Train regression models using descriptors like LogP, polar surface area, and H-bond donors to predict activity trends .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Analog synthesis : Introduce substituents at the aminomethyl group (e.g., alkylation, acylation) or modify the triazole’s N-substituents to probe steric/electronic effects .
  • High-throughput screening : Test analogs against diverse targets (e.g., kinases, GPCRs) to identify off-target effects or repurposing potential .
  • Crystallographic SAR : Overlay X-ray structures of analogs to map pharmacophore requirements .

Basic: What solvents and reaction conditions maximize yield during scale-up synthesis?

  • Solvent selection : Use DMF or acetonitrile for CuAAC due to high dielectric constants and compatibility with azides/alkynes .
  • Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Catalyst recycling : Immobilize Cu(I) on silica or resins to reduce metal contamination and costs .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 40°C for 48 hours, monitoring degradation via HPLC .
  • Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent alcohol oxidation or triazole ring hydrolysis.

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